molecular formula C9H14N4 B1471601 N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine CAS No. 1350478-98-6

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine

Cat. No. B1471601
CAS RN: 1350478-98-6
M. Wt: 178.23 g/mol
InChI Key: RFOWLVUBQXRJIS-UHFFFAOYSA-N
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Description

“N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine” is a chemical compound that has been studied for its potential applications in various fields. It has been found to inhibit human cytochrome P450 (CYP) 2A6 . This enzyme is involved in the metabolism of several pharmaceuticals, carcinogens, and other xenobiotics .


Molecular Structure Analysis

The molecular structure of “N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine” is characterized by the presence of a pyridine ring and a pyrazole ring. The compound has a molecular weight of 188.2258 and a chemical formula of C11H12N2O .

Scientific Research Applications

1. Antitumor, Antifungal, and Antibacterial Properties

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine and its derivatives have been studied for their potential in antitumor, antifungal, and antibacterial applications. A study by Titi et al. (2020) synthesized various pyrazole derivatives and analyzed their biological activities against breast cancer and microbes. This suggests a pharmacophore site in these compounds that could be beneficial for developing new drugs targeting these diseases (Titi et al., 2020).

2. Synthesis of Pyrazolo[3,4-b]pyridines

The compound is used in the synthesis of pyrazolo[3,4-b]pyridines, a type of N-heterocyclic compound. For example, Gunasekaran et al. (2014) reported a synthesis method involving this compound, highlighting its role in forming complex molecular structures useful in various chemical applications (Gunasekaran, Prasanna, & Perumal, 2014).

3. Catalyst in Organic Synthesis

This compound is also used as a catalyst in organic synthesis. For instance, Afsar et al. (2018) designed and synthesized a nanomagnetic catalyst incorporating this compound for synthesizing pyrazolo[3,4-b]-pyridine derivatives, demonstrating its utility in facilitating chemical reactions (Afsar et al., 2018).

4. Corrosion Inhibition

Studies have also explored the use of this compound in corrosion inhibition. Cissé et al. (2011) investigated the effect of pyridin-pyrazol derivatives on the corrosion of mild steel, suggesting its potential as a corrosion inhibitor in industrial applications (Cissé et al., 2011).

5. Antiviral Activity

Moreover, the compound has been evaluated for its antiviral properties. Tantawy et al. (2012) synthesized a series of pyrazole derivatives and assessed their antiviral activity against herpes simplex virus, indicating its potential in antiviral drug development (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Mechanism of Action

“N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine” has been found to inhibit the enzyme cytochrome P450 2A6 . This enzyme is involved in the metabolism of several pharmaceuticals, carcinogens, and other xenobiotics .

Future Directions

The future directions for “N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine” could involve further studies on its potential applications, particularly in the field of medicine. For instance, its inhibitory effect on the enzyme cytochrome P450 2A6 could be explored for potential therapeutic applications .

properties

IUPAC Name

N-methyl-5-pyridin-3-ylpyrazolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-10-9-5-8(12-13-9)7-3-2-4-11-6-7/h2-4,6,8-10,12-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOWLVUBQXRJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(NN1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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